11-Bromoundecyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

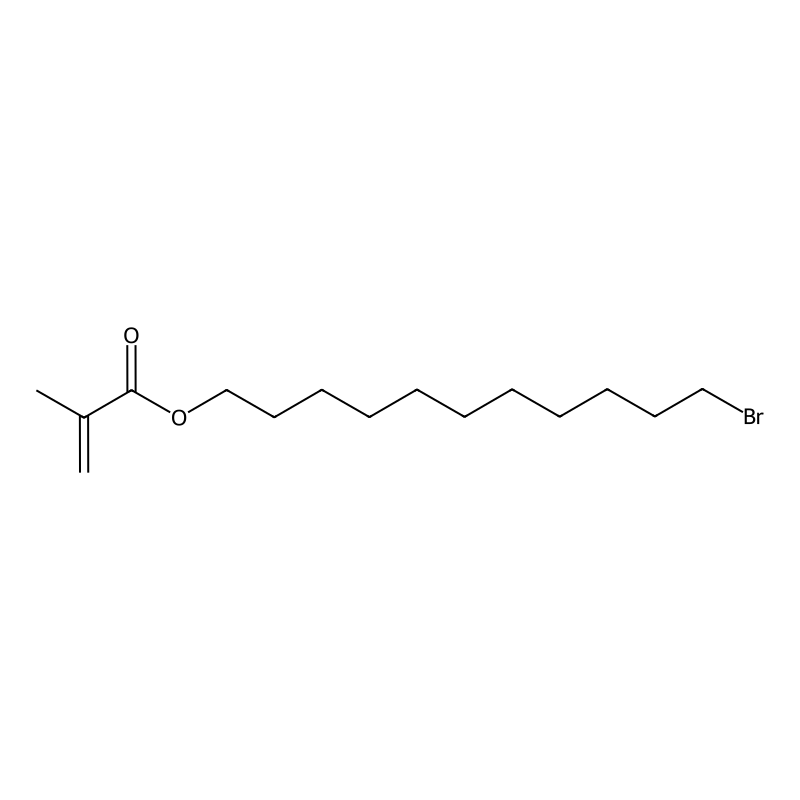

11-Bromoundecyl methacrylate is an organic compound classified as a methacrylate ester. Its molecular structure features a bromine atom attached to the eleventh carbon of an undecyl chain, linked to a methacrylate group. This compound has a molecular formula of CHBrO and a molecular weight of approximately 319.28 g/mol. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions and polymerization processes, making it valuable in various chemical applications .

- Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of functionalized derivatives.

- Polymerization: The methacrylate group is capable of undergoing free radical polymerization, resulting in the formation of homopolymers or copolymers with other monomers.

Common reagents for these reactions include sodium azide and potassium thiolate for nucleophilic substitutions, while initiators like azobisisobutyronitrile or benzoyl peroxide are used for polymerization under inert conditions .

While specific biological activity data for 11-bromoundecyl methacrylate is limited, its reactivity towards nucleophiles suggests potential applications in medicinal chemistry and drug development. The compound's ability to form various derivatives through substitution reactions may lead to the synthesis of biologically active molecules.

The synthesis of 11-bromoundecyl methacrylate typically involves the esterification of 11-bromoundecanol with methacryloyl chloride. This reaction is generally performed under controlled conditions to prevent premature polymerization:

- Reactants: 11-bromoundecanol and methacryloyl chloride.

- Solvent: Anhydrous tetrahydrofuran or dichloromethane.

- Catalyst/Base: Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.

- Reaction Conditions: The mixture is stirred at room temperature under nitrogen atmosphere .

11-Bromoundecyl methacrylate has diverse applications primarily due to its polymerizable nature and reactivity:

- Polymer Synthesis: It serves as a monomer for producing various polymers and copolymers with tailored properties.

- Surface Modification: The compound can be utilized for modifying surfaces in materials science, enhancing adhesion and compatibility with other materials.

- Functional Materials: It is employed in creating functionalized materials that can respond to environmental stimuli or serve specific industrial purposes .

Interaction studies involving 11-bromoundecyl methacrylate often focus on its reactivity with various nucleophiles and its behavior during polymerization. These studies help elucidate the compound's potential in forming complex structures and its utility in developing new materials with desired functionalities. Specific interaction studies have not been extensively documented, indicating an area ripe for further research .

Several compounds share structural similarities with 11-bromoundecyl methacrylate, each exhibiting unique properties:

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 11-Bromoundecyl acrylate | Contains an acrylate group instead of a methacrylate group | Different reactivity patterns due to the double bond stability |

| 11-Iodoundecyl methacrylate | Contains an iodine atom instead of bromine | Higher reactivity due to larger atomic size |

| 11-Chloroundecyl methacrylate | Contains a chlorine atom | Offers different reactivity compared to bromine |

| 10-Bromodecyl methacrylate | Bromine on the tenth carbon instead of the eleventh | Affects hydrophobicity and polymer properties |

The uniqueness of 11-bromoundecyl methacrylate lies in its balance between the reactivity provided by the bromine atom and the polymerizability of the methacrylate group. This combination allows for versatile applications in polymer synthesis and functionalization, distinguishing it from similar compounds .

11-Bromoundecyl methacrylate is an organic compound belonging to the methacrylate ester family, characterized by a methacrylate group linked to an 11-carbon alkyl chain terminated with a bromine atom . The molecular formula of this compound is C₁₅H₂₇BrO₂, with a molecular weight of 319.28 g/mol [2] [3].

The structural configuration of 11-Bromoundecyl methacrylate consists of several key components that define its chemical identity and reactivity profile . At one end of the molecule is the methacrylate group (CH₂=C(CH₃)COO−), which contains an α,β-unsaturated carbonyl system with a methyl substituent at the α-carbon position [4]. This methacrylate moiety is connected through an ester linkage to a linear undecyl (C₁₁) alkyl chain, which serves as a spacer between the reactive methacrylate group and the terminal bromine atom [5].

The presence of the terminal bromine atom at the eleventh carbon position creates an electrophilic site that is susceptible to nucleophilic substitution reactions . This structural feature is particularly important for the compound's chemical reactivity and applications in polymer chemistry [5]. The long alkyl chain imparts significant lipophilicity to the molecule, while the terminal bromine provides a reactive site for further functionalization [3].

The carbon-carbon double bond in the methacrylate group adopts a planar geometry due to sp² hybridization, with the methyl group and the carbonyl carbon positioned in the same plane [4]. This structural arrangement influences the compound's polymerization behavior and reactivity toward various nucleophiles and free radical initiators [5].

Physical and Chemical Properties

11-Bromoundecyl methacrylate exhibits distinctive physical and chemical properties that are influenced by its molecular structure and functional groups [3]. The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇BrO₂ |

| Molecular Weight | 319.28 g/mol |

| IUPAC Name | 11-bromoundecyl 2-methylprop-2-enoate |

| CAS Number | 33795-49-2 |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 360.3±15.0 °C at 760 mmHg |

| Flash Point | 171.7±20.4 °C |

| LogP | 6.52 |

| Exact Mass | 318.119446 |

| Polar Surface Area | 26.30000 |

| Index of Refraction | 1.472 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

The high boiling point (360.3±15.0 °C) reflects the compound's substantial molecular weight and the presence of intermolecular forces, particularly those associated with the long alkyl chain [3]. The relatively high flash point (171.7±20.4 °C) indicates reduced volatility compared to shorter-chain methacrylates [3].

From a chemical perspective, 11-Bromoundecyl methacrylate demonstrates reactivity patterns characteristic of both methacrylate esters and alkyl halides [5]. The methacrylate group readily undergoes free radical polymerization, forming homopolymers or copolymers with other vinyl monomers [5]. This polymerization process can be initiated by various free radical sources, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, typically under inert atmosphere conditions to prevent oxygen inhibition [5].

The terminal bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups . Common nucleophiles that react with 11-Bromoundecyl methacrylate include amines, thiols, and azides, leading to the formation of functionalized methacrylate derivatives [5]. The long undecyl chain provides steric hindrance that slightly reduces the reaction rate compared to shorter-chain analogs [5].

The compound's high lipophilicity, as indicated by its LogP value of 6.52, contributes to its solubility profile [3]. 11-Bromoundecyl methacrylate is soluble in most organic solvents, including tetrahydrofuran, dichloromethane, and toluene, but exhibits poor solubility in water due to its hydrophobic character [3] [5].

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the structural features and purity of 11-Bromoundecyl methacrylate [8]. The compound exhibits characteristic spectral patterns that can be used for identification and quality assessment [9].

Infrared (IR) Spectroscopy

IR spectroscopy reveals several distinctive absorption bands associated with the functional groups present in 11-Bromoundecyl methacrylate [16] [17]. The following table summarizes the key IR spectral features:

| Wavenumber (cm⁻¹) | Assignment | Characteristic |

|---|---|---|

| 1634-1639 | C=C stretching vibration | Characteristic of methacrylate group |

| 1725 | C=O stretching vibration | Carbonyl ester group, strong intensity |

| 2852 | C-H symmetrical stretching | Alkyl chain |

| 2921 | C-H asymmetrical stretching | Alkyl chain |

| 1471-1494 | C-H in-plane bending | Methyl and methylene groups |

| 1246-1375 | =C-H in-plane bending | Multiple bands in this region |

The C=C stretching vibration at approximately 1634-1639 cm⁻¹ is particularly useful for monitoring polymerization reactions, as its intensity decreases as the double bond is consumed during polymerization [16]. The carbonyl stretching vibration at around 1725 cm⁻¹ is typically very strong and can be used for quantitative analysis at high concentrations of the monomer [16].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 11-Bromoundecyl methacrylate [15] [8]. The ¹H NMR spectrum displays several characteristic signals:

- Vinyl protons (CH₂=C): singlets at approximately 6.09 ppm and 5.56 ppm [15]

- Methylene protons adjacent to the ester group (-OCH₂-): triplet at approximately 4.10-4.20 ppm [15]

- Methylene protons adjacent to bromine (-CH₂Br): triplet at approximately 3.40 ppm [15]

- Methyl protons attached to the α-carbon: singlet at approximately 1.90-2.00 ppm [9]

- Methylene protons of the alkyl chain: multiple signals in the range of 1.20-1.80 ppm [15]

The ¹³C NMR spectrum provides complementary structural information with key signals including:

- Carbonyl carbon (C=O): approximately 167 ppm [9]

- Quaternary vinyl carbon (C=CH₂): approximately 136 ppm [9]

- Terminal vinyl carbon (C=CH₂): approximately 125 ppm [9]

- Methylene carbon adjacent to the ester group (-OCH₂-): approximately 65 ppm [9]

- Methylene carbon adjacent to bromine (-CH₂Br): approximately 33-34 ppm [9]

- Methyl carbon attached to the α-carbon: approximately 18 ppm [9]

- Methylene carbons of the alkyl chain: multiple signals in the range of 25-30 ppm [9]

The chemical shift of the β-carbon in the methacrylate group is particularly significant as it correlates with the electron density at this position and can be related to the compound's reactivity in various chemical and biological systems [18].

Mass Spectrometry

Mass spectrometry of 11-Bromoundecyl methacrylate typically shows a molecular ion peak at m/z 318/320 with the characteristic isotope pattern of bromine (approximately equal intensities of M and M+2 peaks) [2]. Fragment ions corresponding to the loss of bromine, cleavage of the ester bond, and fragmentation of the alkyl chain are commonly observed [2].

Structure-Activity Relationships

The structure of 11-Bromoundecyl methacrylate directly influences its chemical reactivity and behavior in various applications [18]. Understanding these structure-activity relationships provides insights into the compound's functional properties and potential applications [10].

Methacrylate Group

The methacrylate moiety (CH₂=C(CH₃)COO−) is the primary reactive site for polymerization reactions [18]. The presence of the methyl group at the α-carbon position distinguishes methacrylates from acrylates and imparts several important characteristics [10]:

- Reduced polymerization rate compared to acrylates due to steric hindrance [18]

- Increased stability of the resulting polymers due to the methyl substituent [10]

- Higher glass transition temperature of the polymers compared to those derived from acrylates [18]

The electron density at the β-carbon of the methacrylate group, as indicated by its ¹³C NMR chemical shift, correlates with the compound's reactivity toward nucleophiles and free radicals [18]. This parameter has been used to establish quantitative structure-activity relationships for methacrylate compounds [18].

Alkyl Chain Length

The 11-carbon alkyl chain in 11-Bromoundecyl methacrylate significantly influences its physical properties and behavior in various environments [3] [5]:

- Increased lipophilicity (LogP = 6.52) compared to shorter-chain methacrylates [3]

- Enhanced interaction with lipid bilayers and hydrophobic environments [5]

- Reduced water solubility and increased solubility in organic solvents [3]

- Flexibility of the chain allowing for various conformational arrangements [5]

The long alkyl chain also affects the polymerization behavior, with longer chains generally resulting in polymers with lower glass transition temperatures due to increased chain mobility [5] [10].

Terminal Bromine

The terminal bromine atom serves as a functional handle for further chemical modifications [5]:

- Acts as a leaving group in nucleophilic substitution reactions [5]

- Enables the introduction of various functional groups through substitution reactions

- Provides a site for post-polymerization modification of polymers containing 11-Bromoundecyl methacrylate units [5]

The reactivity of the carbon-bromine bond is influenced by the long alkyl chain, which provides some steric hindrance but less than would be observed in more branched structures [5].

Ester Linkage

The ester group connecting the methacrylate moiety to the alkyl chain is susceptible to hydrolysis under acidic or basic conditions [10]:

- Provides a potential degradation pathway for polymers containing 11-Bromoundecyl methacrylate units [10]

- Can undergo transesterification reactions with alcohols under appropriate conditions [10]

- Contributes to the overall polarity of the molecule despite the predominant hydrophobic character [3]

Comparative Analysis with Related Methacrylate Compounds

11-Bromoundecyl methacrylate belongs to a broader family of methacrylate esters, each with distinct properties based on their structural features [12]. Comparing this compound with related methacrylates provides insights into the structure-property relationships within this class of compounds [10] [12].

The following table presents a comparative analysis of 11-Bromoundecyl methacrylate and several related methacrylate compounds:

| Compound | Molecular Weight (g/mol) | LogP | Reactivity Features | Key Structural Differences |

|---|---|---|---|---|

| 11-Bromoundecyl methacrylate | 319.28 | 6.52 | Moderate leaving group (Br), long alkyl chain | Terminal bromine with C11 alkyl spacer |

| Methyl methacrylate | 100.12 | 1.38 | No leaving group, short alkyl chain | Simple methyl ester |

| Ethyl methacrylate | 114.14 | 1.94 | No leaving group, short alkyl chain | Simple ethyl ester |

| Butyl methacrylate | 142.20 | 2.88 | No leaving group, medium alkyl chain | Simple butyl ester |

| 2-Hydroxyethyl methacrylate | 130.14 | 0.47 | Hydroxyl functionality, hydrogen bonding | Hydroxyl-terminated short chain |

| 11-Chloroundecyl methacrylate | 274.83 | 6.05 | Weaker leaving group (Cl), long alkyl chain | Terminal chlorine with C11 alkyl spacer |

| 11-Iodoundecyl methacrylate | 366.28 | 7.01 | Better leaving group (I), long alkyl chain | Terminal iodine with C11 alkyl spacer |

Comparison with Simple Alkyl Methacrylates

When compared to simple alkyl methacrylates such as methyl, ethyl, and butyl methacrylate, 11-Bromoundecyl methacrylate exhibits significantly higher molecular weight and lipophilicity [12] [14]. These differences result in:

- Higher boiling point and reduced volatility [3]

- Increased hydrophobicity and enhanced interaction with lipid membranes [3] [5]

- Different solubility profiles in various solvents [3]

- Altered polymerization kinetics due to steric and diffusion effects [5] [10]

The polymerization behavior of 11-Bromoundecyl methacrylate differs from that of shorter-chain methacrylates, with generally slower polymerization rates but similar reactivity ratios in copolymerization reactions [14].

Comparison with Functionalized Methacrylates

Unlike functional methacrylates such as 2-hydroxyethyl methacrylate, which contains a hydroxyl group capable of hydrogen bonding, 11-Bromoundecyl methacrylate's functionality is primarily associated with the terminal bromine atom [12] [14]. This structural difference leads to:

- Reduced hydrophilicity compared to hydroxyl-containing methacrylates [3] [12]

- Different reactivity patterns, with 11-Bromoundecyl methacrylate favoring nucleophilic substitution reactions at the terminal carbon [5]

- Distinct polymer properties, with polymers derived from 11-Bromoundecyl methacrylate being more hydrophobic than those from hydroxyl-functionalized methacrylates [5] [14]

Comparison with Other Halogenated Methacrylates

When compared to its chloro and iodo analogs (11-Chloroundecyl methacrylate and 11-Iodoundecyl methacrylate), 11-Bromoundecyl methacrylate exhibits intermediate properties in terms of reactivity and physical characteristics [12]:

- The carbon-bromine bond is more reactive toward nucleophilic substitution than the carbon-chlorine bond but less reactive than the carbon-iodine bond [5]

- The molecular weight and LogP value are intermediate between the chloro and iodo derivatives [3] [12]

- The thermal stability generally follows the order: chloro > bromo > iodo derivatives [5]